Demethylvestitol Demethylvestitol Demethylvestitol, also known as arduan or pipecurium bromide, belongs to the class of organic compounds known as isoflavanols. These are polycyclic compounds containing a hydroxylated isoflavan skeleton. Thus, demethylvestitol is considered to be a flavonoid lipid molecule. Demethylvestitol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, demethylvestitol is primarily located in the cytoplasm. Outside of the human body, demethylvestitol can be found in a number of food items such as yellow wax bean, scarlet bean, pulses, and common bean. This makes demethylvestitol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 65332-45-8
VCID: VC21136327
InChI: InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2
SMILES: C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Demethylvestitol

CAS No.: 65332-45-8

Cat. No.: VC21136327

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Demethylvestitol - 65332-45-8

Specification

Description Demethylvestitol, also known as arduan or pipecurium bromide, belongs to the class of organic compounds known as isoflavanols. These are polycyclic compounds containing a hydroxylated isoflavan skeleton. Thus, demethylvestitol is considered to be a flavonoid lipid molecule. Demethylvestitol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, demethylvestitol is primarily located in the cytoplasm. Outside of the human body, demethylvestitol can be found in a number of food items such as yellow wax bean, scarlet bean, pulses, and common bean. This makes demethylvestitol a potential biomarker for the consumption of these food products.
CAS No. 65332-45-8
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol
Standard InChI InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2
Standard InChI Key CJZBXHPHEBCWLV-UHFFFAOYSA-N
SMILES C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
Canonical SMILES C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator